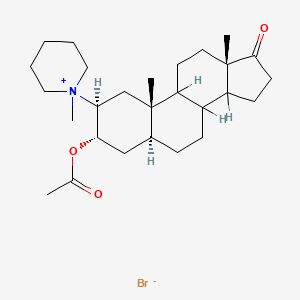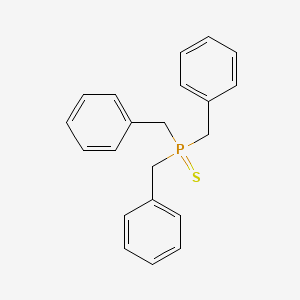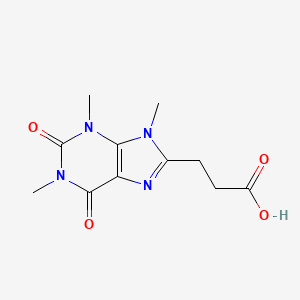
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the tetrazole ring . The final step involves the nucleophilic substitution of the benzamide moiety to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the benzamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and various alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole ring .
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can modulate its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide: Shares the tetrazole and chlorophenyl groups but differs in the acetamide moiety.
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of a methyl group.
Uniqueness
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24024-10-0 |
|---|---|
Fórmula molecular |
C16H14ClN5O2 |
Peso molecular |
343.77 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-5-methyl-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-2-7-14(24-9-15-19-21-22-20-15)13(8-10)16(23)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22) |
Clave InChI |
FYOSLXZTFVLZTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)




![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
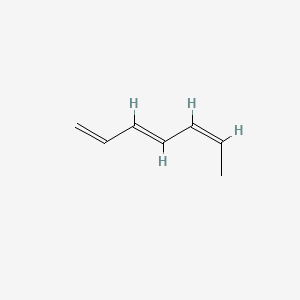
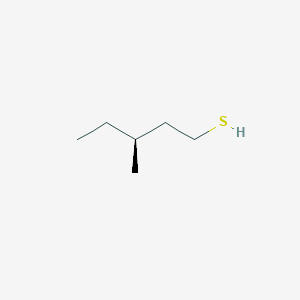
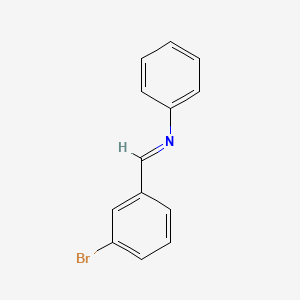
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)

